molecular formula C15H19FO4 B7989882 Ethyl 4-fluoro-2-iso-pentoxybenzoylformate

Ethyl 4-fluoro-2-iso-pentoxybenzoylformate

Cat. No.: B7989882
M. Wt: 282.31 g/mol
InChI Key: XCUQGAHYVVMTSM-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-iso-pentoxybenzoylformate is a chemical compound with the molecular formula C14H17FO4 It is known for its unique structural features, which include a fluorine atom and an iso-pentoxy group attached to a benzoylformate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-2-iso-pentoxybenzoylformate typically involves a multi-step process. One common method includes the esterification of 4-fluoro-2-hydroxybenzoic acid with iso-pentanol in the presence of a strong acid catalyst, followed by the introduction of the ethyl group through a transesterification reaction. The reaction conditions often require controlled temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-iso-pentoxybenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-fluoro-2-iso-pentoxybenzoylformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-fluoro-2-iso-pentoxybenzoylformate exerts its effects involves interactions with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in diverse chemical reactions. The iso-pentoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability.

Comparison with Similar Compounds

Ethyl 4-fluoro-2-iso-pentoxybenzoylformate can be compared with other similar compounds, such as:

    Ethyl 4-fluorobenzoate: Lacks the iso-pentoxy group, resulting in different chemical and biological properties.

    Ethyl 2-iso-pentoxybenzoate: Lacks the fluorine atom, affecting its reactivity and stability.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its combination of a fluorine atom and an iso-pentoxy group, which imparts distinct chemical and biological properties that are valuable in various research applications.

Properties

IUPAC Name

ethyl 2-[4-fluoro-2-(3-methylbutoxy)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO4/c1-4-19-15(18)14(17)12-6-5-11(16)9-13(12)20-8-7-10(2)3/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUQGAHYVVMTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)F)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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